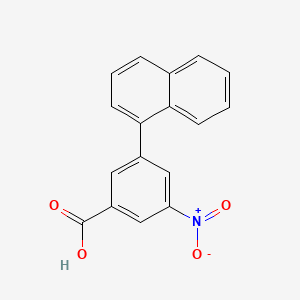

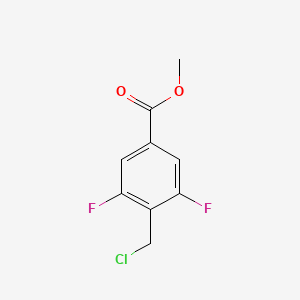

Methyl 4-(chloromethyl)-3,5-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chloromethylation of Aromatic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

- Methods of Application : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .

- Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

Synthesis of Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Chloromethyl-4 (3 H )-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .

- Methods of Application : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described .

- Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Production of Polystyrene Foam

- Scientific Field : Industrial Chemistry

- Application Summary : Chloromethane is used as a propellant and blowing agent in the production of polystyrene foam .

- Methods of Application : In the production of polystyrene foam, chloromethane is used to create bubbles within the material, giving it its characteristic light, insulating properties .

- Results or Outcomes : The use of chloromethane in this application results in a lightweight, insulating material that is widely used in packaging, insulation, and other applications .

Extraction of Greases, Oils, and Resins

- Scientific Field : Industrial Chemistry

- Application Summary : Chloromethane is used as an extractant for greases, oils, and resins .

- Methods of Application : Chloromethane’s properties as a solvent make it useful for extracting these substances from various materials .

- Results or Outcomes : The use of chloromethane in this application allows for the efficient extraction of greases, oils, and resins, which can then be used in other industrial processes .

Catalyst in Low-Temperature Polymerization

- Scientific Field : Polymer Chemistry

- Application Summary : Chloromethane is used as a catalyst carrier in low-temperature polymerization .

- Methods of Application : In low-temperature polymerization, chloromethane is used to carry the catalyst that initiates the polymerization process .

- Results or Outcomes : The use of chloromethane in this application allows for the efficient production of polymers at low temperatures .

Intermediate in Drug Manufacturing

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Chloromethane is used as an intermediate in drug manufacturing .

- Methods of Application : In drug manufacturing, chloromethane is used in various synthesis processes to produce a variety of pharmaceutical compounds .

- Results or Outcomes : The use of chloromethane in this application contributes to the efficient production of various pharmaceutical drugs .

Future Directions

properties

IUPAC Name |

methyl 4-(chloromethyl)-3,5-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNXTXQXCJVRLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677427 |

Source

|

| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |

CAS RN |

1263283-69-7 |

Source

|

| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.